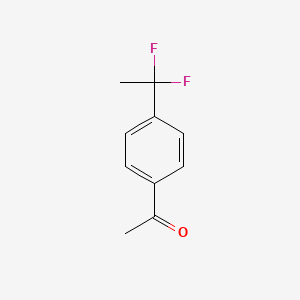

4-(1,1-Difluoroethyl)acetophenone

Description

Significance of Organofluorine Compounds as Synthetic Targets and Intermediates

Organofluorine compounds have a significant impact on daily life and technology, with applications ranging from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers and refrigerants. wikipedia.org The carbon-fluorine bond, being the strongest single bond to carbon, imparts unique properties to molecules. In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. nih.govacs.org It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.orgnih.gov This high prevalence underscores the importance of developing efficient methods for the synthesis of fluorinated molecules. rsc.org

The strategic placement of fluorine can lead to:

Increased Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, prolonging the drug's half-life. wikipedia.orgnih.gov

Enhanced Lipophilicity: Fluorine can increase a molecule's ability to pass through cell membranes, a crucial factor for drug efficacy. nih.govnih.gov

Altered Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, affecting drug-receptor interactions. nih.gov

Conformational Control: The introduction of fluorine can induce specific molecular conformations that may be optimal for biological activity.

Position of Acetophenone (B1666503) Derivatives within Modern Synthetic Chemistry

Acetophenone and its derivatives are fundamental building blocks in organic synthesis. ontosight.airesearchgate.net As simple aromatic ketones, they serve as versatile precursors for a wide array of more complex molecules, including pharmaceuticals, fragrances, and polymers. ontosight.airesearchgate.net The reactivity of both the aromatic ring and the acetyl group allows for a diverse range of chemical transformations. researchgate.netontosight.ai

Acetophenone derivatives are key starting materials in numerous reactions, such as:

Condensation Reactions: To form chalcones and other important intermediates.

Halogenation Reactions: To introduce halogens at the α-position or on the aromatic ring, creating reactive handles for further functionalization. google.comlew.roorgsyn.org

Reduction Reactions: To produce chiral alcohols, which are valuable synthons.

Coupling Reactions: Such as the Suzuki coupling, to form biaryl structures. google.com

The commercial availability and straightforward synthesis of a vast library of substituted acetophenones make them ideal starting points for the construction of complex molecular architectures. researchgate.net

Overview of Geminal Difluoroethyl Moieties: Structural and Synthetic Significance

The geminal difluoroethyl group (-CF2CH3) has gained considerable attention in medicinal chemistry as a bioisostere for various functional groups, including hydroxyl, thiol, and even carbonyl groups. cas.cn This moiety can act as a lipophilic hydrogen bond donor, enhancing interactions with biological targets. nih.gov The presence of two fluorine atoms on the same carbon atom significantly influences the molecule's electronic properties and conformational preferences. nih.gov

The synthesis of compounds containing the gem-difluoroethyl group presents unique challenges and has been an active area of research. researchgate.net Recent advancements have focused on the development of novel reagents and methods for the direct and selective introduction of the -CF2CH3 unit. frontiersin.org These methods often involve the use of specialized fluorinating agents or the generation of difluoroalkyl radicals. smolecule.comnih.gov The compound 4-(1,1-Difluoroethyl)acetophenone serves as a prime example of a key intermediate that incorporates this valuable structural motif. synquestlabs.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1188932-40-2 | C10H10F2O | 184.186 synquestlabs.com |

| 4'-(Trifluoromethyl)acetophenone | 709-63-7 | C9H7F3O | 188.149 synquestlabs.com |

| 4'-(Pentafluoroethyl)acetophenone | 133512-64-8 | C10H7F5O | 238.157 synquestlabs.com |

| 1-(4-(Difluoromethyl)phenyl)ethanone | 179990-93-3 | C9H8F2O | 170.159 synquestlabs.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(1,1-difluoroethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-7(13)8-3-5-9(6-4-8)10(2,11)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKVRAPVDXDBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188932-40-2 | |

| Record name | 1-[4-(1,1-difluoroethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving the 1,1 Difluoroethyl Group and Its Formation

Mechanisms of Difluorocarbene Generation and Reactivity

Difluorocarbene (:CF2) is a versatile intermediate for introducing gem-difluoro functionality. cas.cn It is a moderately electrophilic species that reacts more readily with electron-rich substrates. cas.cn Its generation can be achieved from various precursors under different conditions, and its subsequent reaction with nucleophiles is a cornerstone of difluoromethylation and related transformations.

A common pathway for the synthesis of difluorinated ethers involves the reaction of a nucleophile, such as a phenoxide or the enol form of a ketone, with difluorocarbene. The mechanism begins with the generation of difluorocarbene from a suitable precursor. For instance, (Trifluoromethyl)trimethylsilane (TMSCF3) can generate :CF2 when activated by a nucleophilic catalyst like sodium iodide (NaI) or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). st-andrews.ac.uknih.govacs.org The process involves a complex anionic chain reaction, which can be influenced by inhibitors and may undergo auto-inhibition or auto-acceleration depending on the specific reagents used. st-andrews.ac.uknih.gov Another common precursor, fluoroform (CHF3), generates difluorocarbene via deprotonation by a strong base followed by the elimination of a fluoride (B91410) ion. acs.org

Once generated, the electrophilic difluorocarbene is attacked by a nucleophile. In the case of ketones like 4-(1,1-difluoroethyl)acetophenone, the reaction occurs at the carbonyl oxygen. beilstein-journals.orgresearchgate.net This nucleophilic attack forms a zwitterionic or anionic intermediate. This is followed by a protonation-deprotonation sequence to yield the final product, such as a difluoromethyl enol ether. beilstein-journals.org Mechanistic studies using deuterated substrates have shown that this sequence can be intermolecular, involving proton transfer from a source like hydrogen fluoride (HF) present in the reaction mixture. beilstein-journals.orgresearchgate.net

Two proposed mechanisms for the difluoromethylation of ketones are illustrated below:

Path A: The process starts with the generation of difluorocarbene from a precursor like bromodifluoromethyl)trimethylsilane (TMSCF2Br) and an activator. The ketone's oxygen atom then performs a nucleophilic attack on the difluorocarbene. beilstein-journals.orgresearchgate.net

Path B: A subsequent protonation-deprotonation sequence, which can be intermolecular, leads to the final difluoromethyl enol ether product. beilstein-journals.orgresearchgate.net

| Step | Description |

| 1. Generation | Difluorocarbene (:CF2) is generated in situ from a precursor (e.g., TMSCF3, CHF3, TMSCF2Br). st-andrews.ac.ukacs.orgresearchgate.net |

| 2. Nucleophilic Attack | The oxygen atom of the ketone carbonyl group acts as a nucleophile, attacking the electrophilic carbon of the difluorocarbene. beilstein-journals.orgresearchgate.net |

| 3. Intermediate Formation | A zwitterionic or anionic intermediate is formed. |

| 4. Protonation/Deprotonation | An intermolecular protonation-deprotonation sequence occurs, often involving species like HF, to yield the final difluoromethyl enol ether. beilstein-journals.orgresearchgate.net |

This table outlines the general mechanistic steps for the reaction of a ketone with difluorocarbene.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). ucmerced.eduresearchgate.net While less common for fluorine compared to heavier halogens, it can occur when the fluorine atom is bonded to a strongly electron-withdrawing group, creating a region of positive electrostatic potential known as a σ-hole. researchgate.net This interaction has been shown to play a significant role in modulating the reactivity and selectivity of fluorination reactions. ucmerced.eduescholarship.org

In radical C-H fluorinations using N-F reagents like Selectfluor, halogen bonding between the fluorine atom of Selectfluor and a Lewis basic nitrogen atom of an additive, such as pyridine (B92270), has been implicated. ucmerced.edu Experimental and computational evidence supports the formation of a transient [N−F−N]+ halogen-bonded complex. ucmerced.edu This interaction alters the electronic properties of the fluorinating agent, facilitating single-electron reduction by a catalyst (e.g., Ag(I)) and generating the fluorine radical. ucmerced.edu The electronic characteristics of the pyridine additive can influence the efficiency and product distribution (mono- vs. difluorination) by modulating the strength of the halogen bond and the reduction potential of the Selectfluor complex. ucmerced.edu

| Interaction | Description | Mechanistic Implication | Supporting Evidence |

| [N−F−N]+ Halogen Bond | An electrostatic interaction between the nitrogen of a pyridine additive and the fluorine of an N-F fluorinating agent (e.g., Selectfluor). ucmerced.edu | Facilitates single-electron transfer to the fluorinating agent, promoting radical generation. ucmerced.edu | NMR spectroscopy, electrochemistry, and DFT calculations. ucmerced.edud-nb.info |

| Hydrogen Bonding | Can compete with or act in concert with halogen bonding, influencing the reactivity of fluoride and fluorido ligands. d-nb.infoacs.org | Modulates the balance between the nucleophilicity and basicity of the fluoride source. d-nb.info | Infrared and Raman spectroscopy of complexes in liquid krypton. acs.org |

This table summarizes the noncovalent interactions influencing fluorination pathways.

The bimolecular nucleophilic substitution (S_N2) reaction is fundamental in organic chemistry. youtube.com It involves the backside attack of a nucleophile on an electrophilic carbon, leading to the displacement of a leaving group in a single, concerted step. youtube.com

While alkyl fluorides are generally considered poor substrates for S_N2 reactions due to the exceptional strength of the C-F bond and the poor leaving group ability of the fluoride ion, these reactions are not impossible. cas.cn Intramolecular S_N2 reactions, where the nucleophile and the electrophilic carbon are part of the same molecule, can significantly accelerate C-F bond cleavage due to the proximity effect. cas.cn Studies have shown that O- and N-nucleophiles can displace fluoride in intramolecular cyclization reactions, proceeding with the complete inversion of configuration characteristic of an S_N2 mechanism. cas.cn In some cases, S_N2' reactions, where the nucleophile attacks a vinylic system at the double bond, can lead to the displacement of an allylic fluoride. nih.gov

Hydroxide (B78521) (OH⁻) is a strong nucleophile that readily participates in S_N2 reactions, displacing better leaving groups like halides (Cl⁻, Br⁻, I⁻) from alkyl substrates. youtube.comyoutube.com The reaction of a haloalkane with hydroxide is a classic example of the S_N2 mechanism, forming an alcohol. youtube.com In the context of forming a difluoroethyl group, the reverse reaction, displacing hydroxide, is not a typical synthetic route; rather, fluorinating agents are used.

Radical Initiation and Rearrangement Processes in Fluoroalkylation

Radical reactions provide a powerful alternative to ionic pathways for forming C-C and C-heteroatom bonds. The generation of a fluoroalkyl radical is the key initiation step in radical fluoroalkylation. conicet.gov.ar These radicals can be generated from various precursors, such as fluorinated sulfones or iodides, often through photoredox catalysis. cas.cn For example, visible-light photocatalysis can induce a single-electron reduction of a precursor like 1-chloro-1,1-difluoroethyl phenyl sulfone, cleaving the C-SO2 bond to release the 1,1-difluoroethyl radical (•CF2CH3). nih.govcas.cn

Once generated, the fluoroalkyl radical can engage in various processes:

Addition to π-systems: The radical can add to alkenes or isocyanides. conicet.gov.arcas.cn In the case of isocyanides, the initial addition yields an imidoyl radical, which can then undergo intramolecular cyclization. cas.cn

Rearrangement: The intermediate radicals can undergo rearrangements. A notable example is the radical Smiles rearrangement, which involves an intramolecular ipso-substitution of an aryl group. mdpi.com

Propagation/Termination: The reaction can proceed through a radical chain mechanism or be terminated by another radical species or by an oxidation/reduction event with the photocatalyst. conicet.gov.arrsc.org

Mechanistic investigations using radical traps like TEMPO have confirmed the presence of radical intermediates in these transformations. cas.cn Light on/off experiments further support that these reactions are driven by photo-initiation. cas.cn

Ylide-Mediated Olefination Mechanisms (Wittig, Horner–Wadsworth–Emmons, Julia–Kocienski)

Olefination reactions are essential for converting carbonyl compounds, such as ketones and aldehydes, into alkenes. Several named reactions accomplish this transformation through the use of ylides.

Wittig Reaction: This reaction uses a phosphorus ylide (phosphorane) to convert a ketone or aldehyde into an alkene. masterorganicchemistry.com The mechanism is generally accepted to proceed through the nucleophilic attack of the ylide's carbanion on the carbonyl carbon. masterorganicchemistry.comresearchgate.net This initial addition forms a betaine (B1666868) intermediate, which rapidly cyclizes to a four-membered oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org The oxaphosphetane is unstable and collapses in a retro-[2+2] cycloaddition to yield the final alkene and a phosphine (B1218219) oxide (e.g., triphenylphosphine (B44618) oxide). The formation of the strong phosphorus-oxygen double bond is the major thermodynamic driving force for the reaction. masterorganicchemistry.comnih.gov

Horner–Wadsworth–Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion (a stabilized phosphorus ylide). organic-chemistry.org These ylides are more nucleophilic than their Wittig counterparts and typically react with aldehydes and ketones to produce (E)-alkenes with high selectivity. organic-chemistry.org The mechanism is similar to the Wittig reaction, involving the formation of an oxaphosphetane intermediate. The water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. organic-chemistry.org

Julia–Kocienski Olefination: This is another important olefination method, which involves the reaction of a sulfone-stabilized carbanion (typically from a phenyltetrazolyl sulfone) with a carbonyl compound. The resulting β-alkoxy sulfone intermediate undergoes reductive elimination, often using samarium(II) iodide or sodium amalgam, to form the alkene. This reaction is known for its high (E)-selectivity.

While sulfur ylides typically react with ketones to form epoxides (the Johnson–Corey–Chaykovsky reaction), recent studies have shown that certain types of sulfur ylides, like thiouronium ylides, can act as olefination reagents, challenging the canonical reactivity dichotomy between phosphorus and sulfur ylides. nih.govmdpi.com

Proposed Pathways for C-C Bond Cleavage in Difluorinated Ketones

Cleavage of the strong C-C single bond in ketones is a challenging transformation that typically requires harsh conditions or specific activation. dtu.dk However, several pathways can achieve this, often promoted by transition metals, strong bases, or radical initiators. dtu.dkrsc.org

Base-Mediated Cleavage (Retro-Claisen Type): In a reaction analogous to the haloform reaction, a ketone with an α-carbon bearing electron-withdrawing groups can undergo C-C bond cleavage upon treatment with a strong base like hydroxide. dtu.dk The mechanism involves the nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse by cleaving the C-C bond, expelling a stabilized carbanion. For a difluorinated ketone, the presence of the fluorine atoms would stabilize the departing carbanion, potentially facilitating cleavage.

Oxidative Cleavage: Transition metals can catalyze the oxidative cleavage of C-C bonds. For example, iron-catalyzed aerobic oxidation can chemoselectively cleave the C-C σ-bond in ketones using air as the oxidant, yielding chain-shortened aldehydes or ketones without overoxidation. rsc.org

Radical-Mediated Cleavage: Radical processes can also lead to C-C bond cleavage. For instance, strained rings like those in cyclopropanols or cyclobutanols can undergo ring-opening C-C bond cleavage to generate radical intermediates, which can then be functionalized. wikipedia.org Visible light photocatalysis has also been shown to induce C-C bond cleavage, where an excited photocatalyst can initiate a process that leads to the fragmentation of the substrate. nih.gov

For a molecule like this compound, cleavage would most likely occur at the bond between the carbonyl carbon and the methyl group or the bond between the carbonyl carbon and the aryl ring, depending on the reaction conditions and the relative stability of the potential leaving groups.

Insights into Intermolecular and Intramolecular Processes in Difluoroalkylation

The formation of the 1,1-difluoroethyl group and its incorporation into molecules often proceeds through complex reaction mechanisms involving both intermolecular and intramolecular steps. Mechanistic investigations, including radical trapping experiments and the use of isotopically labeled substrates, have provided valuable insights into these processes.

A prevalent strategy for difluoroalkylation involves the generation of a difluoroalkyl radical, which then participates in subsequent bond-forming events. For instance, visible-light photoredox catalysis is a powerful tool for generating these radicals from precursors like ethyl bromodifluoroacetate (BrCF₂CO₂Et). nih.gov In one approach, the excited state of a photocatalyst, such as fac-[Ir(ppy)₃], is oxidatively quenched by a difluoroalkylating agent, leading to the formation of a difluoroalkyl radical. chinesechemsoc.org

Intermolecular Processes:

Intermolecular difluoroalkylation typically involves the reaction of a difluoroalkyl radical with a separate substrate molecule. A key example is the intermolecular radical fluoroalkylative olefination of unactivated alkenes. chinesechemsoc.org In this process, a difluoroalkyl radical adds to the alkene to form an alkyl radical intermediate. chinesechemsoc.org This is followed by an intramolecular cyclization and subsequent ring-opening to yield the final vinylated product with high stereoselectivity. chinesechemsoc.org

Another example is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH₃CF₂Cl). nih.govrsc.org Mechanistic studies, including radical trapping experiments with TEMPO, suggest the involvement of a 1,1-difluoroethyl radical. rsc.org A plausible mechanism involves a Ni(I)/Ni(III) catalytic cycle where a LₙNi(I)Ar species reacts with CH₃CF₂Cl via a single-electron transfer (SET) pathway to generate the 1,1-difluoroethyl radical and a LₙNi(II)(Ar)(Cl) species. nih.govrsc.org Subsequent steps lead to the final product and regeneration of the active catalyst. rsc.org

The following table summarizes the key reagents and proposed intermediates in selected intermolecular difluoroalkylation reactions.

Table 1: Reagents and Intermediates in Intermolecular Difluoroalkylation

| Reaction Type | Difluoroalkyl Source | Catalyst/Initiator | Key Intermediate | Ref |

| Fluoroalkylative Olefination | Dual-function alkenylating reagent | fac-[Ir(ppy)₃] | Alkyl radical | chinesechemsoc.org |

| Aryl Difluoroethylation | CH₃CF₂Cl | NiCl₂(dppf)/DMAP | 1,1-Difluoroethyl radical | nih.govrsc.org |

Intramolecular Processes:

Intramolecular difluoroalkylation reactions, where the difluoroalkylating moiety and the reaction partner are part of the same molecule, offer an efficient route to cyclic and heterocyclic structures. These reactions often proceed via a radical cascade mechanism.

For example, visible-light-induced intramolecular difluoroalkylation has been used to synthesize difluoromethylated tetralin derivatives. nih.gov In these reactions, a difluoromethyl radical is generated and undergoes cyclization. nih.gov Similarly, copper-catalyzed intramolecular oxydifluoroalkylation of hydroxyl-containing alkenes leads to the formation of fluoroalkylated tetrahydrofurans. mdpi.com The proposed mechanism involves the oxidation of a Cu(I) species to Cu(II), generation of a difluoroalkyl radical, addition to the alkene, intramolecular cyclization, and subsequent oxidation and deprotonation. mdpi.com

Palladium-catalyzed intramolecular C-H difluoroalkylation provides a route to 3,3-difluoro-2-oxindoles. mit.edu Mechanistic studies using kinetic isotope effects suggest that the oxidative addition of the chlorodifluoro amide to the palladium(0) catalyst is the rate-determining step. mit.edu

The following table provides examples of intramolecular difluoroalkylation reactions and their key features.

Table 2: Examples of Intramolecular Difluoroalkylation Reactions

| Reaction Type | Substrate Type | Catalyst System | Product Type | Ref |

| Radical Cyclization | Alkenes with pendant radical acceptors | fac-[Ir(ppy)₃] | Difluoroalkylated ketones | nih.gov |

| Oxydifluoroalkylation | Hydroxyl-containing alkenes | Copper catalyst | Fluoroalkylated tetrahydrofurans | mdpi.com |

| C-H Difluoroalkylation | Chlorodifluoroacetanilides | Palladium/BrettPhos | 3,3-Difluoro-2-oxindoles | mit.edu |

Advanced Spectroscopic Analysis of 4 1,1 Difluoroethyl Acetophenone and Analogous Fluorinated Ketones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise structure of fluorinated ketones. The presence of fluorine (¹⁹F), in addition to protons (¹H) and carbon-13 (¹³C), provides a multi-faceted analytical approach.

In the ¹H NMR spectrum of 4-(1,1-Difluoroethyl)acetophenone, distinct signals corresponding to different proton environments are expected. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.0-8.5 ppm). Due to the substitution pattern, the aromatic protons would likely present as two sets of doublets. The methyl protons of the difluoroethyl group (-CHF₂-CH₃) would appear as a triplet in the upfield region, coupled to the two fluorine atoms.

For analogous compounds like acetophenone (B1666503), the aromatic protons are observed at δ 7.45-7.98 ppm, and the methyl singlet appears at δ 2.61 ppm. rsc.org In 4'-fluoroacetophenone, the aromatic protons are found at δ 7.11 and 7.97 ppm, with the methyl singlet at δ 2.57 ppm. chemicalbook.comchemicalbook.com The presence of the difluoroethyl group in the target molecule would induce specific shifts and coupling patterns, which are crucial for structural confirmation. Quantitative ¹H NMR can also be employed to determine the purity of the sample by integrating the signals against a known internal standard.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (ortho to C=O) | ~8.0 | Doublet |

| Aromatic (ortho to -CF₂CH₃) | ~7.5 | Doublet |

¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. thermofisher.com For this compound, the two fluorine atoms of the difluoroethyl group are chemically equivalent and would give rise to a single signal. This signal would be split into a quartet by the adjacent methyl protons.

¹⁹F NMR is an effective method for monitoring the progress of fluorination reactions and determining the yield of fluorinated products. researchgate.netchemrxiv.org The technique allows for the direct observation of fluorine-containing substrates, products, and by-products in crude reaction mixtures, often without the need for extensive purification. researchgate.net For instance, in the synthesis of α,α-gem-difluorinated acetophenone derivatives, the appearance of a signal around δ -9.4 ppm (as a triplet) is indicative of the formation of the gem-difluoro moiety. pharm.or.jp

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom. libretexts.org In this compound, the carbonyl carbon (C=O) is expected to have the most downfield shift, typically in the range of 190-200 ppm, similar to acetophenone (198.2 ppm). rsc.orgorganicchemistrydata.org

A key feature in the ¹³C NMR spectrum of this compound is the carbon of the difluoroethyl group directly bonded to the fluorine atoms (-CF₂-). This carbon signal will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The aromatic carbons will also show couplings to the fluorine atoms, although these will be smaller (multi-bond couplings, ⁿJCF). acs.org The chemical shifts for carbons in fluorinated aromatic rings are well-documented; for example, in 4-fluoroacetophenone, the carbon attached to fluorine appears at a distinct chemical shift due to the high electronegativity of fluorine. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (C-F Coupling) |

|---|---|---|

| C=O | ~197 | Singlet |

| C-CF₂ (aromatic) | ~145 | Triplet (³JCF) |

| C (aromatic, ortho to C=O) | ~129 | Singlet |

| C (aromatic, ortho to -CF₂CH₃) | ~127 | Doublet (⁴JCF) |

| CF₂ | ~118 | Triplet (¹JCF) |

To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring and the ethyl group.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying key functional groups within a molecule. For this compound, the most prominent absorption bands would be associated with the carbonyl group (C=O) and the carbon-fluorine (C-F) bonds.

The C=O stretching vibration in ketones typically appears in the region of 1680-1715 cm⁻¹. spectroscopyonline.com For aromatic ketones like acetophenone, this band is found at a lower frequency (around 1685 cm⁻¹) due to conjugation with the aromatic ring. spectroscopyonline.comspcmc.ac.in The presence of the electron-withdrawing difluoroethyl group might slightly shift this frequency.

The C-F stretching vibrations are characteristically strong and appear in the 1000-1300 cm⁻¹ region of the IR spectrum. researchgate.net The presence of two fluorine atoms on the same carbon in this compound would likely result in strong, characteristic absorption bands in this region, confirming the presence of the difluoroethyl moiety. google.com Different IR techniques like Attenuated Total Reflectance (ATR) and vapor phase IR can provide complementary information about the sample in different states. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Aryl Ketone) | Stretch | ~1685 | Strong |

| C-F (gem-difluoro) | Stretch | 1000-1300 | Strong |

| C-H (aromatic) | Stretch | 3000-3100 | Medium-Weak |

| C-H (aliphatic) | Stretch | 2850-3000 | Medium-Weak |

Raman Spectroscopy

Raman spectroscopy is a valuable non-destructive technique for probing the vibrational modes of molecules, providing insights into their structure and conformation. For this compound and its analogs, Raman spectra offer characteristic signals corresponding to the various functional groups present.

Detailed research findings on analogous fluorinated ketones reveal key vibrational modes. The analysis of fluorinated ketones often involves monitoring characteristic vibrational bands to understand molecular structure and reaction mechanisms. For instance, in studies involving the fluorination of ketones, Raman spectroscopy can be used to track the progress of the reaction. researchgate.net

The Raman spectrum of this compound is expected to be characterized by several key vibrations:

Carbonyl (C=O) Stretch: A strong band is anticipated in the region of 1680-1700 cm⁻¹, typical for aryl ketones. The position of this band can be influenced by the electronic effects of the difluoroethyl group.

Aromatic C-C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region arise from the vibrations of the benzene ring.

C-F Stretches: The carbon-fluorine stretching vibrations are expected to appear in the 1000-1200 cm⁻¹ region. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) will lead to symmetric and asymmetric stretching modes.

CH₃ Vibrations: Bending and stretching modes associated with the methyl group of the acetophenone moiety will also be present.

In a study on 1,4-diiodoperfluorobutane, Raman spectroscopy was used to identify the vibrational modes of the perfluorinated chain, demonstrating the utility of this technique in characterizing fluorinated compounds. dokumen.pub While not a ketone, this example highlights the distinct spectral regions where C-F bond vibrations occur.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| Aryl C=O Stretch | 1680 - 1700 | Strong intensity, characteristic of the ketone group. |

| Aromatic C-C Stretch | 1400 - 1600 | Multiple bands, characteristic of the phenyl ring. |

| C-F Asymmetric/Symmetric Stretch | 1000 - 1200 | Characteristic of the gem-difluoroethyl group. |

| CH₃ Bending | 1350 - 1470 | Associated with the acetyl methyl group. |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns (e.g., HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. msu.edu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₁₀H₁₀F₂O), the expected exact mass of the molecular ion [M]⁺ is 184.0699. synquestlabs.com In electron ionization (EI) mass spectrometry, the molecular ion is often observed, although its intensity can vary. nist.gov

The fragmentation of this compound under mass spectrometry conditions is expected to follow pathways common to acetophenone derivatives. nist.gov The primary fragmentation events typically involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). wpmucdn.com

Expected Fragmentation Pathways:

Loss of a methyl radical (•CH₃): This α-cleavage results in the formation of a stable acylium ion, [M-15]⁺, which would appear at m/z 169. This is often a prominent peak in the mass spectra of acetophenones. nist.gov

Formation of the benzoyl cation: Cleavage of the C-C bond between the carbonyl carbon and the difluoroethyl-substituted phenyl ring can lead to the formation of the [CH₃CO]⁺ ion at m/z 43.

Loss of the acetyl group (•COCH₃): This fragmentation would yield the [M-43]⁺ ion, corresponding to the 4-(1,1-difluoroethyl)phenyl cation at m/z 141.

Tropylium (B1234903) Ion Formation: Aromatic fragments often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, or related aromatic cations like the phenyl cation (C₆H₅⁺) at m/z 77. wpmucdn.com

HRMS analysis of various fluorinated ketone derivatives confirms these general fragmentation patterns. researchgate.nettandfonline.comnih.gov

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 184 | [M]⁺ | [C₁₀H₁₀F₂O]⁺ | Molecular Ion |

| 169 | [M - CH₃]⁺ | [C₉H₇F₂O]⁺ | Loss of a methyl radical via α-cleavage. |

| 141 | [M - COCH₃]⁺ | [C₈H₇F₂]⁺ | Loss of an acetyl radical. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation. |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

While the specific crystal structure of this compound is not publicly documented, analysis of analogous fluorinated ketones provides significant insight into its likely structural features. acs.orgacs.org X-ray studies on 2'-fluoro-substituted acetophenone derivatives have confirmed that they adopt an s-trans conformation, where the carbonyl group and the benzene ring are nearly coplanar to maximize conjugation, with the substituents oriented away from each other. acs.org It is highly probable that this compound also adopts a similar planar conformation in the solid state.

Crystallographic data from related fluorinated organic molecules allows for the prediction of key bond lengths and angles. tandfonline.comresearchgate.net The C-F bonds in the difluoroethyl group are expected to be approximately 1.34-1.36 Å in length. The C=O bond of the ketone will likely measure around 1.21 Å, and the C-C bonds within the aromatic ring will average about 1.39 Å. researchgate.net The crystal packing will be governed by weak intermolecular forces, such as dipole-dipole interactions and van der Waals forces.

| Structural Parameter | Expected Value | Reference/Analogy |

|---|---|---|

| Conformation | s-trans (planar) | Analogous to 2'-fluoroacetophenone (B1202908) derivatives. acs.org |

| C-F Bond Length | ~1.35 Å | Typical for gem-difluoroalkyl groups. researchgate.net |

| C=O Bond Length | ~1.21 Å | Standard for aryl ketones. |

| Aromatic C-C Bond Length | ~1.39 Å | Average for a benzene ring. |

| F-C-F Bond Angle | ~105-108° | Based on sp³ hybridization, slightly compressed. |

Reactivity and Synthetic Transformations of 4 1,1 Difluoroethyl Acetophenone and Derived Compounds

Functionalization of the Carbonyl Moiety

The carbonyl group of 4-(1,1-difluoroethyl)acetophenone is a prime site for various functionalization reactions, including reductions, olefination, and hydrosilylation.

Reduction Reactions to Fluorinated Alcohols

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 1-(4-(1,1-difluoroethyl)phenyl)ethanol. This transformation is achievable using standard reducing agents. For instance, the reduction can be carried out using sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). Current time information in Bangalore, IN.

Furthermore, enantioselective reductions can be accomplished using biocatalysts. The use of Daucus carota cells has been shown to catalyze the reduction of 1-(4-(1,1-difluoroethyl)phenyl)ethanone to (S)-1-(4-(1,1-difluoroethyl)phenyl)ethanol with a high enantiomeric excess (ee) of 92%. Current time information in Bangalore, IN. For optimal results in such biocatalytic reductions, it is crucial to maintain the substrate concentration at or below 10 mM to prevent toxicity to the cells. The addition of a co-substrate like glucose can enhance the regeneration of the necessary cofactor, NADPH. Current time information in Bangalore, IN.

Photocatalytic methods also offer a pathway for the reduction of fluorinated acetophenone (B1666503) derivatives. Using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation in an ethanol (B145695) solution, various fluorinated acetophenones have been successfully converted to their corresponding secondary alcohols in high yields. acs.org

Table 1: Reduction of 1-(4-(1,1-Difluoroethyl)phenyl)ethanone

| Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |

| NaBH₄/LiAlH₄ | 1-(4-(1,1-Difluoroethyl)phenyl)ethanol | Not applicable | Current time information in Bangalore, IN. |

| Daucus carota cells | (S)-1-(4-(1,1-Difluoroethyl)phenyl)ethanol | 92% | Current time information in Bangalore, IN. |

| TiO₂ (photocatalyst) | 1-(4-(1,1-Difluoroethyl)phenyl)ethanol | Not applicable | acs.org |

Deoxygenative Gem-Difluoroolefination Reactions

The conversion of the carbonyl group in this compound to a gem-difluoroolefin represents a significant synthetic transformation. This deoxygenative gem-difluoroolefination can be achieved through Wittig-type reactions. One effective method involves the use of (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF₂Cl) and triphenylphosphine (B44618) (PPh₃). google.com While non-activated ketones like acetophenone can be unreactive under certain conditions, activated ketones are suitable substrates for this transformation. google.com The reaction proceeds via the in-situ generation of a difluoromethylene phosphonium (B103445) ylide.

A variety of structurally diverse aromatic aldehydes have been successfully converted to gem-difluoroalkenes in moderate to good yields using this methodology. google.com For activated ketones, such as aryl trifluoromethyl ketones, the reaction can be carried out at elevated temperatures (e.g., 80 °C) to afford the corresponding gem-difluoroolefins. google.com

Table 2: Conditions for Deoxygenative Gem-Difluoroolefination of Activated Ketones

| Substrate Type | Reagents | Temperature | Yield | Reference |

| Aryl trifluoromethyl ketones | TMSCF₂Cl, PPh₃ | 80 °C | Moderate to Good | google.com |

| Chlorodifluoromethyl aromatic ketones | TMSCF₂Cl, PPh₃ | 80 °C | Moderate to Good | google.com |

Hydrosilylation Catalyzed by N-Heterocyclic Carbene–Copper(I) Complexes

The hydrosilylation of the carbonyl group in this compound offers a pathway to silyl (B83357) ethers, which can be readily converted to the corresponding alcohols. N-heterocyclic carbene (NHC)-copper(I) complexes have emerged as highly efficient catalysts for this transformation. snnu.edu.cnnih.gov These catalysts are valued for their ease of preparation, structural diversity, and low cost. snnu.edu.cn

The catalytic cycle is believed to involve the formation of a copper hydride species. acs.org A combination of an NHC-Cu(I) complex, such as [Cu(IPr)Cl] (where IPr is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and a silane (B1218182) in the presence of a base like potassium tert-butoxide (KOt-Bu) can effectively reduce a variety of ketones to their corresponding silyl ethers in high yields. snnu.edu.cnsynquestlabs.com The reaction conditions, including the choice of ligand on the NHC, the counter anion, and the solvent, can influence the catalytic activity. snnu.edu.cn

Table 3: General Conditions for NHC-Cu(I) Catalyzed Hydrosilylation of Ketones

| Catalyst | Silane | Base | Solvent | Product | Reference |

| [Cu(IPr)Cl] | Ph₂SiH₂ | KOt-Bu | THF | Silyl ether | snnu.edu.cnsynquestlabs.com |

| Indole-based Cu-NHC | Ph₂SiH₂ | KOt-Bu | THF | Silyl ether | synquestlabs.com |

Transformations Involving the Difluoroethyl Group

The 1,1-difluoroethyl group itself can be a site for further chemical modification, although these transformations can be more challenging.

Fluorine-Retentive Functionalization Strategies

Strategies that functionalize the 1,1-difluoroethyl group while retaining the two fluorine atoms are of significant interest for creating more complex fluorinated molecules. One approach involves the initial conversion of the ketone to a gem-difluoroalkene, as described in section 5.1.2. Once the gem-difluoroalkene is formed, a variety of fluorine-retentive functionalizations can be applied. researchgate.netnih.gov These reactions often proceed through radical addition to the difluorinated carbon of the alkene, which avoids the formation of unstable anionic intermediates that could lead to fluoride (B91410) elimination. researchgate.net

Direct C-H functionalization of the methyl group in the 1,1-difluoroethyl substituent is a more direct but challenging strategy. While direct examples on this compound are not prevalent in the literature, related research on the C-H functionalization of other fluorinated compounds suggests potential pathways. For instance, transition-metal-catalyzed C-H functionalization has been explored for various fluorinated systems, which could potentially be adapted for the 1,1-difluoroethyl group. snnu.edu.cn

C-C Bond Formation at the α-Position of Difluorinated Ketones

The formation of carbon-carbon bonds at the α-position of ketones is a cornerstone of organic synthesis, typically proceeding through an enolate intermediate. For α,α-difluoroketones like this compound, this chemistry is challenging but offers a route to complex fluorinated molecules.

The presence of the two fluorine atoms significantly increases the acidity of the protons on the adjacent methyl group, facilitating enolate formation. However, these α,α-difluoroenolates exhibit reduced nucleophilicity at the α-carbon due to the strong inductive effect of the fluorine atoms. nih.gov This can lead to competitive O-alkylation, yielding difluorovinyl ethers, rather than the desired C-alkylation. nih.gov

Despite these challenges, specialized methods have been developed to achieve C-C bond formation. One strategy involves palladium-catalyzed α-arylation. For instance, α,α-difluoroacetophenone can be coupled with a range of aryl and heteroaryl bromides and chlorides using a palladium-based catalyst. acs.org This reaction likely proceeds through the generation of an arylpalladium fluoroenolate complex, followed by reductive elimination to form the α-aryl-α,α-difluoroketone. acs.org A notable feature of these products is that the newly formed C-C bond can be cleaved under basic conditions (e.g., KOH in aqueous toluene) to yield difluoromethylarenes (ArCF₂H), which are valuable motifs in medicinal chemistry. acs.org

Another innovative approach involves a carbene-initiated rearrangement cascade. chemrxiv.orgresearchgate.net In this method, the difluoromethyl ketone is first converted to its N-triftosylhydrazone derivative. This derivative then reacts with a β,γ-unsaturated alcohol in the presence of a silver catalyst to form a silver carbene. A subsequent cascade of nucleophilic attack, HF elimination, and Claisen rearrangement results in the formation of a new C-C bond, yielding α,α-difluoro-γ,δ-unsaturated ketones. chemrxiv.orgresearchgate.net

A third method for generating α,α-difluoroenolates for subsequent C-C bond formation is through a decarboxylative aldol (B89426) reaction. rsc.org Using a potassium α,α-difluoro-β-ketocarboxylate salt with an aldehyde and a zinc catalyst, a difluoroenolate is generated in situ, which then adds to the aldehyde to form α,α-difluoro-β-hydroxy ketones in good yields. rsc.org This process highlights the utility of generating the reactive enolate under conditions that favor the desired C-C bond formation. rsc.org

Table 1: Representative Palladium-Catalyzed α-Arylation of α,α-Difluoroacetophenone with Aryl Halides This table illustrates the scope of the coupling partners for the α-arylation reaction. Data is representative of findings reported in the literature. acs.org

| Aryl Halide Substrate | Product | Yield (%) |

| 4-Bromobenzotrifluoride | 1-(4-(Trifluoromethyl)phenyl)-2,2-difluoro-2-phenylethan-1-one | 85 |

| 1-Bromo-4-(tert-butyl)benzene | 1-(4-(tert-Butyl)phenyl)-2,2-difluoro-2-phenylethan-1-one | 95 |

| 4-Bromo-N,N-dimethylaniline | 1-(4-(Dimethylamino)phenyl)-2,2-difluoro-2-phenylethan-1-one | 91 |

| 2-Bromonaphthalene | 2,2-Difluoro-1-(naphthalen-2-yl)-2-phenylethan-1-one | 93 |

| 3-Bromopyridine | 2,2-Difluoro-2-phenyl-1-(pyridin-3-yl)ethan-1-one | 81 |

Derivatization of the Aromatic Ring System

The 4-(1,1-difluoroethyl)acetyl group influences the reactivity of the phenyl ring, and its stability allows for a variety of subsequent chemical modifications.

Modern synthetic methods, particularly transition-metal-catalyzed reactions, often exhibit remarkable functional group tolerance. The synthesis of difluoroalkyl-substituted arenes can be achieved under mild conditions that leave many common functional groups intact. For example, copper-catalyzed C-H difluoroalkylation of arenes proceeds with a broad substrate scope, tolerating various functionalities. nih.govacs.org Similarly, palladium-catalyzed carbonylative cross-coupling of difluoroalkyl bromides with arylboronic acids demonstrates excellent functional group compatibility. nih.govresearchgate.net This inherent tolerance suggests that a pre-existing this compound scaffold would be compatible with a wide range of synthetic transformations on the aromatic ring, allowing for late-stage functionalization, a crucial strategy in drug discovery. acs.org

Table 2: Functional Group Compatibility in Modern Fluoroalkylation Reactions This table lists functional groups generally tolerated in transition-metal-catalyzed reactions used to synthesize or modify fluoroalkyl-substituted arenes, indicating the robustness of these methods. nih.govacs.orgresearchgate.net

| Tolerated Functional Group | Example Reaction Type |

| Esters | Palladium-Catalyzed Carbonylation |

| Amides | Copper-Catalyzed Difluoroalkylation |

| Ketones | Palladium-Catalyzed Carbonylation |

| Aldehydes | Nickel-Catalyzed Cross-Coupling |

| Nitriles | Copper-Catalyzed Difluoroalkylation |

| Halogens (Cl, Br) | Palladium-Catalyzed Carbonylation |

| Ethers | Copper-Catalyzed Difluoroalkylation |

| Protected Alcohols/Amines | Palladium-Catalyzed Cross-Coupling |

Cross-Coupling Reactions of Difluoroalkyl-Substituted Arenes

The aromatic ring of this compound, when appropriately pre-functionalized with a halide or triflate, is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Negishi couplings, are powerful tools for C-C bond formation. The 1,1-difluoroethyl group is electron-withdrawing, which can activate the aryl halide toward oxidative addition, a key step in many catalytic cycles.

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used. A halogenated derivative of this compound would be expected to readily participate in such reactions. For example, 4-bromoacetophenone is a common substrate in Suzuki couplings, and the presence of the difluoroethyl group should not impede the reaction. researchgate.netbeilstein-journals.orgarkat-usa.org These reactions typically employ a palladium catalyst and a base to afford biaryl compounds.

Heck Reaction: The Mizoroki-Heck reaction couples aryl halides with alkenes. acs.org Palladium-catalyzed Heck-type reactions of fluoroalkyl halides have been developed, demonstrating the feasibility of coupling fluorine-containing moieties with olefinic partners. nih.govnih.gov An aryl halide bearing the 4-(1,1-difluoroethyl)acetyl substituent would serve as a suitable partner for coupling with various alkenes to introduce new unsaturated side chains.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance. Palladium-catalyzed Negishi couplings of aryl halides with difluoromethylzinc reagents have been successfully demonstrated, providing difluoromethylated aromatic compounds in high yields. researchgate.netacs.org This indicates that an aryl halide substituted with the 4-(1,1-difluoroethyl)acetyl group would be a viable substrate for forming C-C bonds with a wide array of organozinc partners.

Table 3: Representative Cross-Coupling Reactions on Substituted Arenes This table provides examples of major cross-coupling reactions, illustrating typical conditions and products relevant for the derivatization of a halogenated this compound framework.

| Reaction Name | Aryl Halide Example | Coupling Partner | Catalyst System | Product Type | Ref. |

| Suzuki Coupling | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Biaryl | mdpi.com |

| Heck Reaction | Aryl Iodide | Styrene (B11656) | Pd(OAc)₂ / PPh₃ / Base | Stilbene | mdpi.com |

| Negishi Coupling | Aryl Bromide | Organozinc Reagent | Pd(dba)₂ / Ligand | Biaryl or Alkyl-Aryl | researchgate.net |

Computational and Theoretical Studies on 4 1,1 Difluoroethyl Acetophenone and Fluorinated Analogues

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry for calculating molecular properties like equilibrium structure and charge distribution, often yielding results that correlate well with experimental data. redalyc.org

DFT calculations have been employed to predict the geometric and electronic structure of fluorinated compounds. For instance, simulations at the B3LYP/6-311+G(d,p) level can be used to predict the electrophilic sites of molecules, which is crucial for understanding their reactivity and potential for derivatization. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can further refine the predicted reaction pathways.

The introduction of fluorine atoms into organic molecules can significantly alter their molecular conformation. These changes in three-dimensional structure can, in turn, influence the molecule's physical and chemical properties.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.gov It represents the force exerted on a positive test charge at a specific point in the space around a molecule, arising from the molecule's electron and nucleus charge distribution. chemrxiv.org MEP analysis helps in identifying regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby providing insights into its reactivity and intermolecular interactions. nih.govresearchgate.net

MEP diagrams use a color-coded system to visualize these regions. Typically, red indicates areas of high negative electrostatic potential (electron-rich), blue signifies regions of high positive electrostatic potential (electron-poor), and green represents areas of neutral potential. researchgate.netresearchgate.net This visual representation allows for the identification of potential reactive sites for electrophilic and nucleophilic attack. researchgate.net For example, in many organic molecules, negative potential zones are concentrated around heteroatoms like oxygen and nitrogen, marking them as likely sites for interaction with electrophiles. chemrxiv.org

The charge distribution within a molecule, which can be determined through methods like Mulliken population analysis, provides further details on the electronic environment of each atom. tandfonline.com This information, combined with MEP analysis, offers a comprehensive picture of a molecule's reactivity and its potential for non-covalent interactions, which are crucial in biological systems. d-nb.info

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling, particularly using DFT, plays a crucial role in elucidating the mechanisms of organic reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction and identify the most likely pathway.

For example, computational studies have been instrumental in understanding the nuances of fluoroalkylation reactions. The introduction of fluorine atoms can dramatically influence the outcome of a reaction compared to its non-fluorinated counterpart. rsc.orgresearchgate.net Computational models can help explain these "fluorine effects" by examining the electronic and steric properties of the fluorinated reagents and intermediates. rsc.org

In the context of reactions involving acetophenone (B1666503) and its derivatives, DFT calculations have been used to investigate reaction mechanisms and selectivity. rsc.org For instance, in copper-catalyzed additions to acetophenone, computational studies have helped to establish the rate-determining step, the factors governing regioselectivity, and the origins of stereoselectivity. rsc.org These studies often involve modeling the interaction between the substrate, catalyst, and ligands to understand how non-covalent interactions can influence the reaction's outcome. rsc.org

Furthermore, computational investigations can shed light on the role of bases and other reagents in a reaction. For example, studies on nucleophilic monofluoromethylation have shown how the choice of base can dramatically affect the reaction's feasibility and outcome, with computational models revealing the stabilizing or destabilizing interactions at play. researchgate.net

Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR). redalyc.org These predictions can be compared with experimental data to validate the calculated molecular structure and provide a more detailed assignment of the observed spectra. researchgate.netresearchgate.net

DFT calculations have been shown to provide reliable predictions of ¹H and ¹³C NMR chemical shifts. redalyc.org By correlating the calculated values with experimental data, researchers can confirm the structure of newly synthesized compounds. tandfonline.com

Similarly, simulated IR spectra can be generated from calculated vibrational frequencies. researchgate.net While there might be discrepancies between the calculated and experimental frequencies, scaling factors are often applied to improve the agreement. Comparing the simulated spectrum with the experimental one can aid in the assignment of vibrational modes. researchgate.net

Enantioselective Synthesis and Stereochemical Control in Difluoroethylated Acetophenones

Asymmetric Catalysis in Fluorination and Reduction Reactions

Asymmetric catalysis is a powerful tool for introducing chirality. This can be achieved either by incorporating the fluorine-containing moiety onto a prochiral substrate or by performing a stereoselective transformation on the already fluorinated molecule.

A relevant pathway to fluorinated acetophenones involves the direct C-H fluorination of precursors. For instance, research has shown that the irradiation of 4-ethylacetophenone with a household compact fluorescent lamp in the presence of Selectfluor can lead to the formation of the corresponding benzylic fluoride (B91410). nih.gov This photochemical approach highlights a potential route to fluorinated precursors that could then be further elaborated. nih.gov

Once the difluoroethyl group is in place, as in 4-(1,1-Difluoroethyl)acetophenone, the focus shifts to the enantioselective transformation of the ketone group. Biocatalysis offers a highly selective method for this purpose. The enantioselective reduction of 1-(4-(1,1-Difluoroethyl)phenyl)ethanone has been successfully achieved using Daucus carota cells. This biocatalytic method yields (S)-1-(4-(1,1-Difluoroethyl)phenyl)ethanol with a high enantiomeric excess (ee) of 92%. The efficiency of this biotransformation is dependent on the substrate concentration to avoid toxicity to the cells and requires a co-substrate like glucose to regenerate the necessary NADPH cofactor.

The influence of fluorine on the stereochemical outcome of reductions is significant. In the asymmetric reduction of various fluoro-substituted acetophenones using chiral reducing agents, the difluoromethyl group (CHF2) has been shown to direct the stereoselectivity, leading to the formation of the (R)-alcohol with 85% ee. researchgate.netchimia.ch This demonstrates the controlling influence of the fluorine atoms on the facial selectivity of the carbonyl reduction. chimia.ch

Table 1: Biocatalytic Reduction of 1-(4-(1,1-Difluoroethyl)phenyl)ethanone

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Key Parameters |

|---|

Enantioselective Reduction of Chiral Imines Derived from Acetophenones

The asymmetric reduction of imines is a primary strategy for synthesizing chiral amines, which are valuable building blocks in medicinal chemistry. nih.gov This approach can be applied to imines derived from this compound to produce the corresponding chiral amines. Transition metal-catalyzed asymmetric hydrogenation is a particularly efficient method, offering high atom economy. nih.gov

Various catalytic systems, often based on iridium, ruthenium, and palladium, have been developed for the asymmetric hydrogenation of N-aryl imines derived from acetophenones, achieving excellent levels of enantioselectivity. nih.govacs.org For example, (S)-proline-derived catalysts have been studied in the trichlorosilane-mediated reduction of ketoimines. researchgate.net While the direct application to imines from this compound is not explicitly detailed, results from electronically similar substrates, such as the imine derived from 4-trifluoromethylacetophenone, are promising. The reduction of this substrate led to the product with a 77% ee, indicating that electron-withdrawing groups on the phenyl ring are tolerated. researchgate.net

Table 2: Enantioselective Reduction of Imines Derived from Substituted Acetophenones

| Substrate Imine | Catalyst System | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| N-Ph imine of Acetophenone (B1666503) | (S)-proline derivative 5 / HSiCl₃ | N-(1-phenylethyl)aniline | 70% | up to 88% researchgate.net |

| N-PMP imine of Acetophenone | (S)-proline derivative 5 / HSiCl₃ | N-(4-methoxyphenyl)-1-phenylethanamine | 68% | up to 88% researchgate.net |

The kinetics and mechanism of these reductions can be complex. Studies on the iridium-catalyzed asymmetric transfer hydrogenation of imines show that the enantiomeric excess of the product amine can change over the course of the reaction. This is attributed to different reaction orders for the formation of the (R) and (S) enantiomers. rsc.org

Chiral Induction and Asymmetric Induction Methodologies for Fluorinated Systems

Chiral induction refers to the transfer of chirality from a chiral molecule or catalyst to a prochiral substrate during a chemical reaction. In fluorinated systems, the unique properties of the fluorine atom play a crucial role in directing the stereochemical outcome of such reactions. chimia.ch

The stereoelectronic effects of fluorine are paramount. The high electronegativity of fluorine creates strong dipoles and can engage in specific non-bonding interactions, such as electrostatic attractions, with a catalyst's functional groups. nih.govnih.gov These interactions can help to organize the transition state of a reaction, leading to a higher degree of stereocontrol. For example, in the catalytic enantioselective addition of allyl groups to ketones, electrostatic attraction between a halomethyl moiety and the catalyst's ammonium (B1175870) group was found to be a key factor in achieving high enantioselectivity. nih.gov

The size of fluorine substituents also influences stereoselectivity. While often considered a small atom, the stereochemical impact of a trifluoromethyl group (CF₃) can be significant, and its steric demand can be manipulated to control facial selectivity in additions to prochiral ketones. chimia.chnih.gov Studies comparing the reduction of acetophenone with its mono-, di-, and trifluoromethyl analogues have shown that the stereochemical preference can be reversed, highlighting the distinct electronic and steric attributes of fluorinated groups. researchgate.netchimia.ch

Methodologies for asymmetric induction in fluorinated systems often leverage these properties. For instance, the development of chiral phosphoric acids as catalysts has provided efficient routes to the asymmetric synthesis of tertiary alcohols bearing a fluorinated alkyl group with high enantioselectivity. thieme-connect.com These catalysts operate through Brønsted acid catalysis, activating imines or ketones towards nucleophilic attack in a highly controlled chiral environment. thieme-connect.com Such methodologies hold significant potential for the enantioselective synthesis of derivatives from this compound.

Q & A

Basic: What are the most reliable synthetic routes for 4-(1,1-difluoroethyl)acetophenone?

Methodological Answer:

A nickel-catalyzed cross-coupling reaction between arylboronic acids and 1,1-difluoroethyl chloride (CH₃CF₂Cl) is a robust method for introducing the difluoroethyl group to aromatic rings. This approach avoids harsh conditions and achieves moderate-to-high yields (60–85%) under mild temperatures (60–80°C) with ligands like 1,10-phenanthroline enhancing catalytic efficiency . Alternative routes include Friedel-Crafts acylation of benzene derivatives using 1,1-difluoroethyl ketone precursors, though regioselectivity challenges may arise in poly-substituted systems .

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

- ¹⁹F NMR : Distinct doublets near δ -90 to -100 ppm confirm the presence of the CF₂CH₃ group, with coupling constants (²J₆F ~ 280–300 Hz) verifying geminal fluorine atoms .

- IR Spectroscopy : Stretching vibrations at ~1,150 cm⁻¹ (C-F) and ~1,680 cm⁻¹ (C=O) validate the difluoroethyl and acetophenone moieties .

- GC-MS : Molecular ion peaks at m/z 196 (M⁺) and fragmentation patterns (e.g., loss of COCH₃) aid structural confirmation .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the electron-withdrawing effects of the CF₂CH₃ group, which polarizes the acetophenone ring and activates meta/para positions for nucleophilic attack. Fukui indices identify electrophilic hotspots, while transition-state simulations (e.g., Nudged Elastic Band) reveal energy barriers for SNAr reactions .

Advanced: How to resolve contradictory data on the compound’s stability under acidic conditions?

Methodological Answer:

Contradictions arise from solvent polarity and acid strength. For example:

- In aqueous HCl (pH < 2) , hydrolysis of the acetophenone carbonyl occurs, forming carboxylic acid derivatives.

- In anhydrous H₂SO₄ , the CF₂CH₃ group stabilizes the ring via inductive effects, preventing decomposition up to 100°C.

Validate stability using kinetic studies (e.g., HPLC monitoring of degradation products) and control experiments with deuterated solvents to rule out proton exchange artifacts .

Basic: What are key applications of this compound in medicinal chemistry?

Methodological Answer:

The difluoroethyl group enhances metabolic stability and bioavailability in drug candidates. For example:

- As a protease inhibitor scaffold : The CF₂CH₃ group mimics transition-state intermediates in enzyme binding pockets.

- In PET radiotracers : ¹⁸F-labeled derivatives target neurological receptors due to improved blood-brain barrier penetration .

Advanced: How to optimize reaction conditions for regioselective functionalization?

Methodological Answer:

- Directing Groups : Install temporary substituents (e.g., -B(OH)₂) to guide C-H activation at specific positions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at the acetophenone carbonyl, favoring nucleophilic additions.

- Catalytic Systems : Pd/Cu bimetallic catalysts improve selectivity for ortho-functionalization via chelation-controlled mechanisms .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas during decomposition).

- Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent oxidation of the difluoroethyl group .

Advanced: How does the difluoroethyl group influence crystallization behavior?

Methodological Answer:

The CF₂CH₃ moiety disrupts π-π stacking in the solid state, leading to polymorphic diversity. X-ray diffraction reveals:

- Form I : Monoclinic lattice with C=O···H-C hydrogen bonding.

- Form II : Orthorhombic packing dominated by F···F van der Waals interactions.

Control crystallization via solvent anti-solvent pairing (e.g., THF/hexane) and seeding techniques .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Continuous reactors minimize thermal gradients, reducing dimerization side reactions.

- Scavenger Resins : Use polymer-bound reagents (e.g., trisamine resins) to trap acidic byproducts like HCl.

- In-line Analytics : Real-time FTIR monitors reaction progress, enabling immediate adjustments to stoichiometry or temperature .

Basic: What databases provide reliable thermodynamic data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.